molecular formula C68H54N8+4 B115317 Tbzpyp CAS No. 145763-36-6

Tbzpyp

Cat. No. B115317
CAS RN: 145763-36-6
M. Wt: 983.2 g/mol
InChI Key: LYCJIWBODJJPNG-UHFFFAOYSA-O
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Description

Tbzpyp is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively in various fields of research. In

Scientific Research Applications

Tbzpyp has been widely used in scientific research for various applications. One of the primary applications of this compound is in the field of organic electronics. Tbzpyp has been used as a dopant in organic semiconductors, which has led to the development of high-performance organic electronic devices.
Another application of Tbzpyp is in the field of photovoltaics. This compound has been used as a sensitizer in dye-sensitized solar cells, which has led to the development of efficient and low-cost solar cells.
Tbzpyp has also been used in the field of catalysis. This compound has been used as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of esters.

Mechanism of Action

The mechanism of action of Tbzpyp is not fully understood. However, it is believed that this compound interacts with the electronic structure of the materials it is incorporated into. This interaction leads to changes in the electronic properties of the material, which can result in improved performance in various applications.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Tbzpyp. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the primary advantages of Tbzpyp is its stability and purity. This compound is highly stable and does not degrade over time, which makes it ideal for long-term experiments. Additionally, the synthesis method produces a highly pure compound, which reduces the risk of impurities affecting the results of experiments.
One of the limitations of Tbzpyp is its limited solubility in common solvents. This can make it difficult to incorporate this compound into certain materials or to study its properties in solution.

Future Directions

There are several future directions for research on Tbzpyp. One area of research could focus on improving the solubility of this compound in common solvents. This would make it easier to incorporate this compound into various materials and study its properties in solution.
Another area of research could focus on developing new applications for Tbzpyp. This compound has already shown promise in organic electronics, photovoltaics, and catalysis, but there may be other applications that have not yet been explored.
Finally, future research could focus on understanding the mechanism of action of Tbzpyp in more detail. This would provide insights into how this compound interacts with other materials and could lead to the development of new and improved applications.
Conclusion:
Tbzpyp is a unique and versatile chemical compound that has been widely used in scientific research. This compound has shown promise in various fields, including organic electronics, photovoltaics, and catalysis. While there is still much to learn about the mechanism of action and potential applications of Tbzpyp, this compound has already made significant contributions to the advancement of scientific knowledge and technology.

Synthesis Methods

Tbzpyp is synthesized using a specific method that involves the reaction of 2,4,6-trimethylbenzoyl chloride and pyridine. The reaction produces a yellow crystalline compound that is highly pure and stable. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.

properties

CAS RN

145763-36-6

Product Name

Tbzpyp

Molecular Formula

C68H54N8+4

Molecular Weight

983.2 g/mol

IUPAC Name

5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C68H53N8/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51/h1-44H,45-48H2,(H,69,70,71,72)/q+3/p+1

InChI Key

LYCJIWBODJJPNG-UHFFFAOYSA-O

SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4

synonyms

meso-tetrakis(1-benzylpyridinium-4-yl)porphyrin
TBzPyP

Origin of Product

United States

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